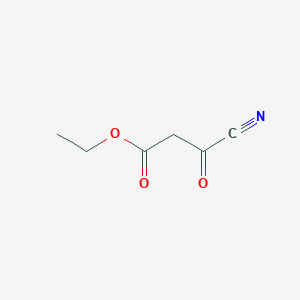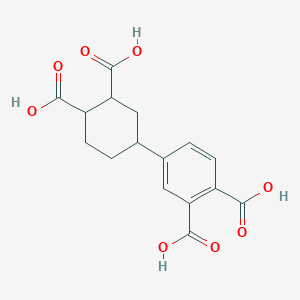
4-(3,4-Dicarboxycyclohexyl)benzene-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dicarboxycyclohexyl)phthalic acid is an organic compound with the molecular formula C16H16O8. It is a derivative of phthalic acid, where the phthalic acid moiety is substituted with a cyclohexyl ring bearing two carboxylic acid groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dicarboxycyclohexyl)phthalic acid typically involves the Diels-Alder reaction between a suitable diene and a phthalic anhydride derivative. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. After the initial cycloaddition, the resulting adduct undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 4-(3,4-dicarboxycyclohexyl)phthalic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-(3,4-Dicarboxycyclohexyl)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
4-(3,4-Dicarboxycyclohexyl)phthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials
作用机制
The mechanism of action of 4-(3,4-dicarboxycyclohexyl)phthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
相似化合物的比较
Similar Compounds
Phthalic Acid: The parent compound, lacking the cyclohexyl substitution.
Cyclohexane-1,2-dicarboxylic Acid: A similar compound with a cyclohexane ring but without the phthalic acid moiety.
4-(3,4-Dicarboxyphenyl)phthalic Acid: A structurally related compound with a phenyl instead of a cyclohexyl ring
Uniqueness
4-(3,4-Dicarboxycyclohexyl)phthalic acid is unique due to the presence of both a phthalic acid moiety and a cyclohexyl ring with carboxylic acid groups. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
141573-91-3 |
|---|---|
分子式 |
C16H16O8 |
分子量 |
336.29 g/mol |
IUPAC 名称 |
4-(3,4-dicarboxycyclohexyl)phthalic acid |
InChI |
InChI=1S/C16H16O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1,3,5,8,10,12H,2,4,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI 键 |
VXVSQFGAELALLI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(CC1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)

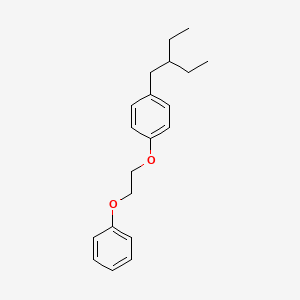
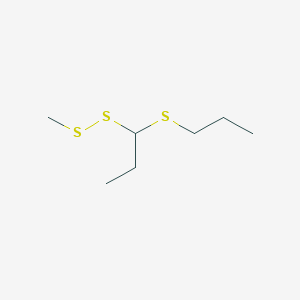
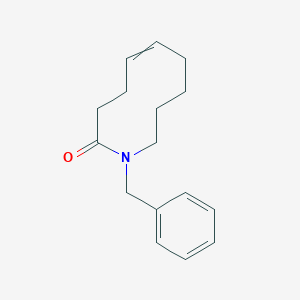
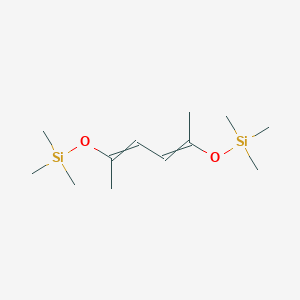
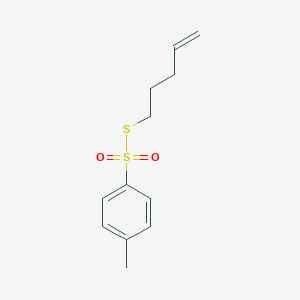
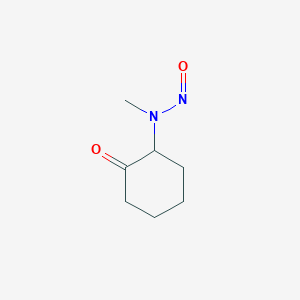
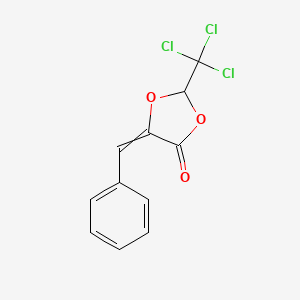
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

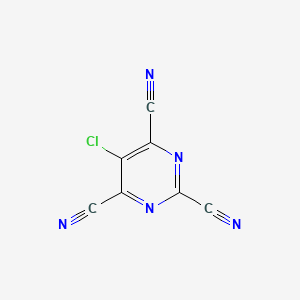
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
